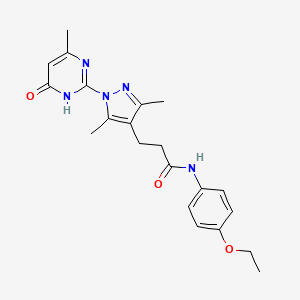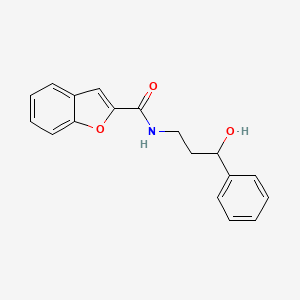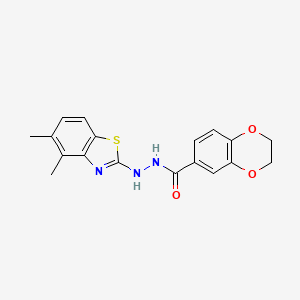![molecular formula C15H21F2N3O4S B2785609 1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea CAS No. 2415562-01-3](/img/structure/B2785609.png)
1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its ability to inhibit the activity of certain enzymes, which makes it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of 1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea involves the inhibition of the activity of fatty acid amide hydrolase and monoacylglycerol lipase. These enzymes are responsible for the breakdown of endocannabinoids, which are lipid molecules that play a role in the regulation of pain, inflammation, and metabolism. By inhibiting the activity of these enzymes, 1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea increases the levels of endocannabinoids, which can lead to a reduction in pain, inflammation, and metabolic dysfunction.
Biochemical and Physiological Effects
1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to improve glucose metabolism and reduce body weight in animal models of obesity and metabolic dysfunction. These effects are believed to be mediated by the inhibition of fatty acid amide hydrolase and monoacylglycerol lipase.
实验室实验的优点和局限性
One advantage of using 1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea in lab experiments is its specificity for fatty acid amide hydrolase and monoacylglycerol lipase. This allows researchers to study the effects of inhibiting these enzymes without affecting other pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea. One direction is the development of more potent and selective inhibitors of fatty acid amide hydrolase and monoacylglycerol lipase. Another direction is the investigation of the effects of this compound on other pathways, such as the endocannabinoid system and the immune system. Additionally, the potential clinical applications of this compound, such as in the treatment of chronic pain and metabolic disorders, warrant further investigation.
合成方法
The synthesis of 1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea involves the reaction of two compounds, 2,6-difluoroaniline and 1-methanesulfonyl-4-methoxypiperidine. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethylformamide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学研究应用
1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea has been studied extensively for its potential applications in the field of medicine. It has been shown to inhibit the activity of certain enzymes, such as fatty acid amide hydrolase and monoacylglycerol lipase, which are involved in the regulation of pain, inflammation, and metabolism. This makes it a promising candidate for the treatment of various diseases, such as chronic pain, obesity, and inflammatory disorders.
属性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2N3O4S/c1-24-15(6-8-20(9-7-15)25(2,22)23)10-18-14(21)19-13-11(16)4-3-5-12(13)17/h3-5H,6-10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNZMQAQODIJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2785526.png)

![N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide](/img/no-structure.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoate](/img/structure/B2785534.png)

![5-chloro-N-[2-methyl-5-(propanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2785538.png)

![N,N-diethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2785541.png)
![2-({4-[(diallylamino)sulfonyl]benzoyl}amino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2785543.png)

![4-[(Methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2785546.png)
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2785547.png)
![N-(2-hydroxyethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2785548.png)
![2-{[3-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoic acid](/img/structure/B2785549.png)